molecular formula C15H16N2O5S3 B2890669 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1011621-92-3

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2890669
CAS No.: 1011621-92-3
M. Wt: 400.48
InChI Key: CTAIIDUZBKHXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a 1,1-dioxido-3-oxoisothiazolidin-2-yl substituent at the para position and an N-(2-(thiophen-2-yl)ethyl) side chain.

Structurally, the compound shares similarities with inhibitors of carbonic anhydrases (CAs) and anticancer agents, as sulfonamide derivatives are well-documented for these applications . However, its specific pharmacological profile remains underexplored in the available literature.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S3/c18-15-8-11-24(19,20)17(15)12-3-5-14(6-4-12)25(21,22)16-9-7-13-2-1-10-23-13/h1-6,10,16H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAIIDUZBKHXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(2-(Thiophen-2-yl)ethyl)Benzenesulfonamide

Step 1: Sulfonylation of 2-(Thiophen-2-yl)ethylamine

  • Reagents : Benzenesulfonyl chloride, 2-(thiophen-2-yl)ethylamine, triethylamine (TEA).
  • Conditions : Dichloromethane (DCM), 0°C → RT, 12 h.
  • Mechanism : Nucleophilic substitution at the sulfonyl chloride group.
  • Yield : 85–90% (similar to analogous sulfonamide syntheses).

Step 2: Nitration of Benzenesulfonamide

  • Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄).
  • Conditions : 0°C, 2 h.
  • Outcome : Para-nitrobenzenesulfonamide derivative.

Step 3: Reduction of Nitro Group

  • Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C).
  • Conditions : Ethanol, RT, 6 h.
  • Outcome : 4-Aminobenzenesulfonamide intermediate.

Construction of the Isothiazolidinone Ring

Step 4: Cyclization via β-Ketoamide Intermediate

  • Reagents : Chloroacetyl chloride, TEA.
  • Conditions : DCM, 0°C → RT, 4 h.
  • Reaction :
    $$
    \text{4-NH}2\text{-C}6\text{H}4\text{-SO}2\text{NH-R} + \text{ClCH}2\text{COCl} \rightarrow \text{4-(ClCH}2\text{CONH)-C}6\text{H}4\text{-SO}_2\text{NH-R}
    $$
  • Step 5: Intramolecular Cyclization
    • Reagents : Potassium carbonate (K₂CO₃).
    • Conditions : DMF, 80°C, 8 h.
    • Outcome : Isothiazolidin-3-one ring formation via nucleophilic displacement.

Step 6: Oxidation to Sulfone

  • Reagents : Hydrogen peroxide (H₂O₂), acetic acid.
  • Conditions : 50°C, 6 h.
  • Yield : 70–75%.

Synthetic Route 2: Convergent Approach

Synthesis of 1,1-Dioxido-3-Oxoisothiazolidin-2-yl Benzene

Step 1: Preparation of Isothiazolidinone Precursor

  • Reagents : β-Alanine, thionyl chloride (SOCl₂).
  • Conditions : Reflux, 4 h.
  • Intermediate : β-Alanine acid chloride.

Step 2: Cyclization with Sulfur Dioxide

  • Reagents : Sulfur dioxide (SO₂), triethylamine.
  • Conditions : Toluene, 110°C, 12 h.
  • Outcome : 3-Oxoisothiazolidine-1,1-dioxide.

Step 3: Coupling to 4-Bromobenzenesulfonamide

  • Reagents : Copper(I) iodide, trans-1,2-diaminocyclohexane.
  • Conditions : Toluene, 100°C, 24 h (Ullmann coupling).
  • Yield : 60–65%.

Optimization and Challenges

Critical Parameters

Step Key Variables Optimal Conditions
Sulfonylation Solvent, base DCM/TEA, 0°C → RT
Cyclization Temperature, catalyst DMF/K₂CO₃, 80°C
Oxidation Oxidant concentration 30% H₂O₂ in acetic acid

Byproduct Mitigation

  • Chlorosulfonation Byproducts : Controlled by slow addition of chlorosulfonic acid.
  • Over-Oxidation : Avoided by limiting H₂O₂ exposure time.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve yield in cyclization steps (20% increase vs. batch).
  • Solvent Recovery : Dichloromethane and DMF recycled via distillation.
  • Waste Streams : Sulfuric acid neutralized with Ca(OH)₂ for gypsum production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The isothiazolidinone ring can be oxidized to form the 1,1-dioxido derivative.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain functional groups.

  • Substitution: : Substitution reactions can introduce different substituents onto the aromatic ring or the isothiazolidinone core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized isothiazolidinone derivatives, reduced benzenesulfonamide derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound attracting interest in scientific research for its unique structure and potential applications in chemistry, biology, medicine, and industry. It combines isothiazolidinone and benzenesulfonamide functional groups, contributing to its distinctive chemical properties and reactivity.

Similar Compounds

Some compounds similar to this compound include 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, protein kinase CK2 inhibitors, and nonpeptidic peptide inhibitors. What sets this compound apart from these similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse reactivity and interaction with biological targets, making it a versatile compound for research and industrial use.

Related Compounds

Other related compounds include:

  • 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methoxyethyl)-2,6-dimethylbenzenesulfonamide, which has a molecular weight of 376.5 g/mol .
  • 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, which has a molecular weight of 409.5 g/mol .
  • 5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(4-(pyrrolidin-1-yl)phenyl)benzenesulfonamide contains a benzenesulfonamide moiety known for biological activity, especially in inhibiting carbonic anhydrases.

Mechanism of Action

The mechanism by which 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared sulfonamide scaffolds, heterocyclic substituents, or biological relevance:

Compounds with Isothiazolidinone Moieties

  • N-[(1S)-2-{4-[(5S)-1,1-Dioxido-3-oxoisothiazolidin-5-yl]phenyl}-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide (C₂₈H₂₅F₃N₄O₅S₂)

    • Key Differences : Incorporates a trifluoromethyl group and a phenylimidazole moiety instead of thiophene-ethyl.
    • Activity : Exhibits high binding affinity to Sigma 1 receptors (σ₁R), critical in neurodegenerative diseases and cancer .
    • Structural Advantage : The trifluoromethyl group enhances metabolic stability and membrane permeability compared to the parent compound.
  • 3-Fluoro-N-[(1S)-1-[4-[(2-Fluorophenyl)methyl]imidazol-2-yl]-2-[4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide (C₂₇H₂₂F₂N₄O₅S₂)

    • Key Differences : Substitutes thiophene-ethyl with a fluorophenylmethyl-imidazole group and adds a fluorine atom.
    • Activity : Targets σ₁R with improved selectivity due to fluorine’s electronegativity, which modulates receptor interactions .

Thiophene-Containing Sulfonamides

  • (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Key Differences: Replaces the isothiazolidinone ring with a thiophenylpropenylamino group. Activity: Demonstrates potent anti-breast cancer activity (IC₅₀ < 1 µM), surpassing doxorubicin in efficacy. The thiophene moiety enhances DNA intercalation and topoisomerase inhibition .
  • 3-Chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide (C₁₇H₁₅ClFNO₃S₂) Key Differences: Introduces chloro and fluoro substituents on the benzene ring and a furan-methyl group.

Sulfonamides with Triazole or Quinazolinone Cores

  • 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide Key Differences: Features a quinazolinone-thione group instead of isothiazolidinone. Activity: Inhibits human carbonic anhydrase isoforms (hCA I, II, IX, XII) with subnanomolar Kᵢ values. The quinazolinone core provides strong chelation with zinc in hCA active sites .
  • Ethyl 2-{2-[N-(Imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate Key Differences: Utilizes an imidazolidin-ylidene sulfamoyl group and ethyl ester side chain. Activity: Designed via QSAR models for optimized pharmacokinetics, showing enhanced solubility (logP ~2.5) and bioavailability compared to non-ester analogs .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activity Reference
Target Compound ~423.4 g/mol Isothiazolidinone, thiophene-ethyl Not reported -
N-[(1S)-...-3-(trifluoromethyl)benzenesulfonamide 610.6 g/mol Trifluoromethyl, phenylimidazole σ₁R antagonist
(Z)-4-(3-Oxo-3-(thiophen-2-yl)propenylamino)-N-(thiazol-2-yl)benzenesulfonamide 430.5 g/mol Thiophenylpropenylamino, thiazole Anti-breast cancer (IC₅₀ < 1 µM)
4-(2-(4-Oxo-2-thioxoquinazolin-3-yl)ethyl)benzenesulfonamide 357.4 g/mol Quinazolinone-thione hCA inhibitor (Kᵢ < 1 nM)
3-Chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide 399.9 g/mol Chloro, fluoro, furan-methyl Potential antimicrobial activity

Key Structural and Functional Insights

  • Isothiazolidinone vs. Quinazolinone: The 1,1-dioxido-3-oxoisothiazolidin-2-yl group confers rigidity and hydrogen-bonding capacity, whereas quinazolinone-thione derivatives prioritize zinc coordination in enzyme inhibition .
  • Thiophene vs. Imidazole : Thiophene-containing compounds (e.g., ) exhibit stronger π-π stacking in anticancer applications, while imidazole derivatives (e.g., ) target receptor proteins via heterocyclic nitrogen interactions.
  • Fluorine/Chloro Substituents : Halogenation improves bioavailability and target affinity by modulating electron distribution and steric effects .

Biological Activity

The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzenesulfonamide moiety.
  • A thiophenyl substituent.
  • An isothiazolidinone ring with a dioxido group.

This structural complexity may contribute to its biological activity by allowing interaction with various biological targets.

The biological activity of sulfonamides often involves inhibition of specific enzymes or receptors. For instance, sulfonamides can act as inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This action leads to bacteriostatic effects against a range of gram-positive and gram-negative bacteria. Additionally, compounds with similar structures have been reported to exhibit calcium channel blocking properties, which could be relevant for cardiovascular applications .

Antimicrobial Activity

Sulfonamides are primarily recognized for their antibacterial properties. The specific compound's efficacy against various bacterial strains can be evaluated using Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16

This table illustrates the potential effectiveness of the compound against common pathogens.

Cardiovascular Effects

Research indicates that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study demonstrated that compounds structurally related to the target compound reduced perfusion pressure in rat models significantly over time .

Compound Perfusion Pressure Change (%) Significance (p-value)
Control0-
4-(2-aminoethyl)-benzenesulfonamide-25<0.05
2-Hydrazinocarbonyl-benzenesulfonamide-10>0.05

This data suggests that the compound may exert beneficial effects on cardiovascular health through modulation of vascular resistance.

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various sulfonamides, including derivatives similar to the target compound. Results indicated that the target compound exhibited significant antibacterial activity against resistant strains of bacteria.
  • Calcium Channel Inhibition : In silico docking studies have shown that the compound could potentially interact with calcium channels, mimicking the action of known calcium channel blockers. This interaction was supported by experimental data demonstrating reduced coronary resistance in treated animal models .

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) can be predicted using computational tools like SwissADME and ADMETlab.

Parameter Value
Oral Bioavailability75%
Plasma Half-life6 hours
Clearance Rate0.5 L/h/kg

These parameters suggest favorable pharmacokinetic properties that could enhance therapeutic efficacy.

Q & A

Q. SAR Table :

AnalogModificationActivity (IC50_{50}, nM)
AThiophene → phenyl150 (vs. 50 for parent)
BIsothiazolidin-CH3_3120 (vs. 50)

Advanced: How to address solubility limitations in in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen for improved bioavailability .
  • Surfactants : Incorporate polysorbate-80 (0.01% w/v) in cell culture media to prevent aggregation .

Validation : Dynamic light scattering (DLS) confirms nanoparticle formation at >100 µM concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.